molecular formula C7H5F4NO2S B6202742 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1699231-36-1

3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6202742
CAS No.: 1699231-36-1
M. Wt: 243.2
InChI Key:
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Description

3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on the benzene ring, along with a sulfonamide group. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group onto a pre-functionalized benzene ring. One common method is the reaction of 3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combined presence of a fluorine atom, a trifluoromethyl group, and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1699231-36-1

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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